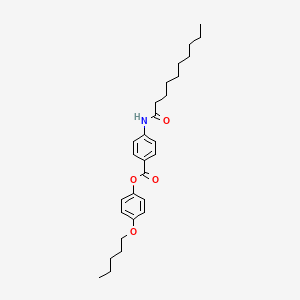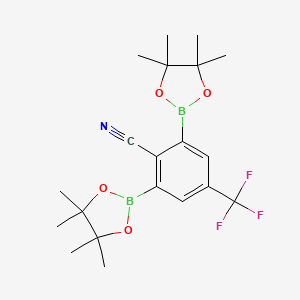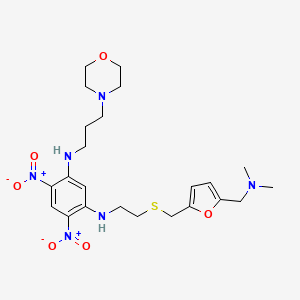
4-(Pentyloxy)phenyl 4-(decanoylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Pentyloxy)phenyl 4-(decanoylamino)benzoate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound consists of a phenyl ring substituted with a pentyloxy group and a benzoate ester linked to a decanoylamino group. Its molecular structure provides it with distinct chemical and physical characteristics that make it valuable for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pentyloxy)phenyl 4-(decanoylamino)benzoate typically involves a multi-step process. One common method includes the esterification of 4-(pentyloxy)phenol with 4-(decanoylamino)benzoic acid. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions to ensure complete reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Pentyloxy)phenyl 4-(decanoylamino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogenated derivatives can be synthesized using halogenating agents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Pentyloxy)phenyl 4-(decanoylamino)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be utilized in the study of biological membranes and lipid interactions due to its amphiphilic nature.
Industry: It is used in the production of liquid crystals and other advanced materials.
Wirkmechanismus
The mechanism of action of 4-(Pentyloxy)phenyl 4-(decanoylamino)benzoate involves its interaction with specific molecular targets. The pentyloxy and decanoylamino groups allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This compound can also interact with proteins and enzymes, modulating their activity through hydrophobic and hydrogen bonding interactions.
Vergleich Mit ähnlichen Verbindungen
4-(Pentyloxy)phenyl 4-(octyloxy)benzoate: Similar structure but with an octyloxy group instead of a decanoylamino group.
4-(Pentyloxy)phenyl 4-(butyloxy)benzoate: Contains a butyloxy group, leading to different physical properties.
Uniqueness: 4-(Pentyloxy)phenyl 4-(decanoylamino)benzoate is unique due to its specific combination of pentyloxy and decanoylamino groups, which confer distinct amphiphilic properties. This makes it particularly useful in studies involving lipid membranes and drug delivery systems, where its structural features can be leveraged to achieve desired interactions and effects.
Eigenschaften
CAS-Nummer |
669012-08-2 |
|---|---|
Molekularformel |
C28H39NO4 |
Molekulargewicht |
453.6 g/mol |
IUPAC-Name |
(4-pentoxyphenyl) 4-(decanoylamino)benzoate |
InChI |
InChI=1S/C28H39NO4/c1-3-5-7-8-9-10-11-13-27(30)29-24-16-14-23(15-17-24)28(31)33-26-20-18-25(19-21-26)32-22-12-6-4-2/h14-21H,3-13,22H2,1-2H3,(H,29,30) |
InChI-Schlüssel |
PZQVKXJIDVPCJP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Morpholine, 4-[2-[1-(4-morpholinyl)heptyl]-4-(phenylmethyl)-5-oxazolyl]-](/img/structure/B12543978.png)


![1,2-Benzenedicarboxylic acid, 4-[(4-cyanobenzoyl)amino]-](/img/structure/B12544004.png)
![2-[2-(2-Fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B12544012.png)
![Trimethyl[(1-methylcycloprop-2-en-1-yl)methyl]silane](/img/structure/B12544019.png)
![Propanamide, 3-bromo-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B12544027.png)


![1,2-Di([1,1'-biphenyl]-4-yl)-1,1,2,2-tetramethyldisilane](/img/structure/B12544053.png)
![1H-Indole-2-carboxylic acid, 5-[4-hydroxy-3-(1-methylethyl)phenoxy]-](/img/structure/B12544060.png)
![Spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane]](/img/structure/B12544070.png)

